
tert-Butyl (6-aminopyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (6-aminopyrimidin-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N4O2 . It has an average mass of 210.233 Da .
Synthesis Analysis
The synthesis of carbamates, such as “tert-Butyl (6-aminopyrimidin-4-yl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . The reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Molecular Structure Analysis
The molecular structure of “tert-Butyl (6-aminopyrimidin-4-yl)carbamate” contains a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic) and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Molecular Design
A series of 2-aminopyrimidines, including tert-butyl (6-aminopyrimidin-4-yl)carbamate derivatives, have been explored for their potential as ligands for the histamine H4 receptor. These compounds, through systematic modifications, have shown significant in vitro potency and activity as anti-inflammatory agents in animal models, suggesting a promising avenue for the development of new therapeutic agents targeting pain and inflammation (Altenbach et al., 2008).
Chemical Synthesis and Optimization
Research into the synthetic routes of imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine has led to the development of novel synthetic pathways involving tert-butyl (6-aminopyrimidin-4-yl)carbamate. These pathways have been optimized to enhance yields and efficiency, demonstrating the chemical versatility and utility of this compound in the synthesis of complex heterocyclic structures (Bakke et al., 2003).
Photoredox-Catalyzed Cascade Reactions
A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has established a new pathway for assembling 3-aminochromones under mild conditions. This method significantly broadens the applicability of photocatalyzed protocols in constructing diverse amino pyrimidines, showcasing the compound's role in facilitating innovative synthetic strategies (Wang et al., 2022).
Crystal Structure Analysis
In crystallography, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives have contributed to understanding the structural basis of molecular interactions. Studies on these compounds reveal how molecules are linked via hydrogen and halogen bonds, providing insights into the design of materials and molecular assemblies with specific properties (Baillargeon et al., 2017).
Intermediates for Biologically Active Compounds
The synthesis and optimization of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrate the importance of tert-butyl (6-aminopyrimidin-4-yl)carbamate derivatives as intermediates in producing biologically active compounds. Such research underscores the compound's role in developing new drugs, highlighting its potential in medicinal chemistry (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-(6-aminopyrimidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHIIDRUXBVFCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-aminopyrimidin-4-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



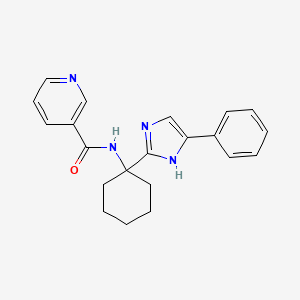
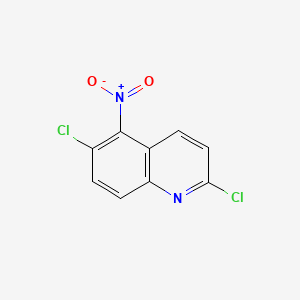

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)
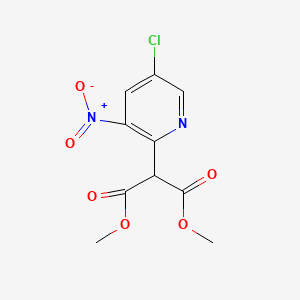
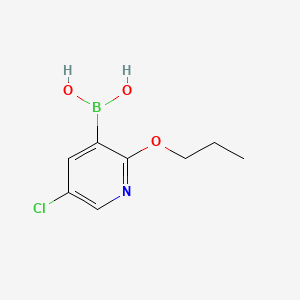
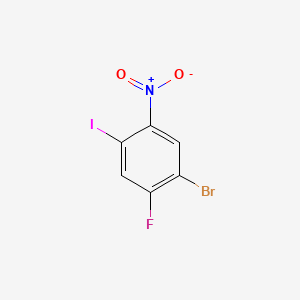
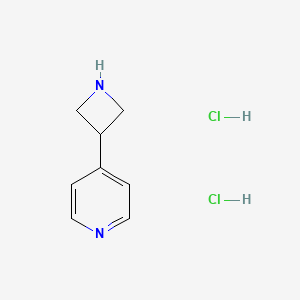
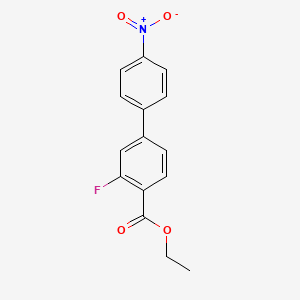
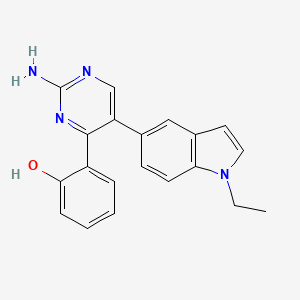
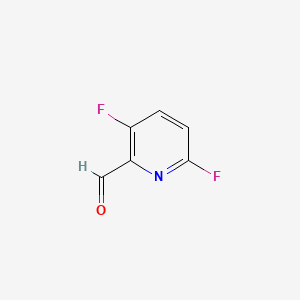
![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)